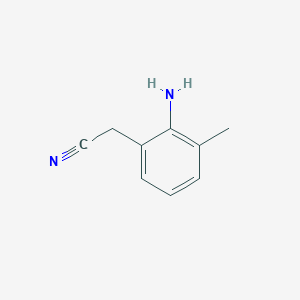

(2-Amino-3-methylphenyl)acetonitrile

CAS No.:

Cat. No.: VC16236500

Molecular Formula: C9H10N2

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2 |

|---|---|

| Molecular Weight | 146.19 g/mol |

| IUPAC Name | 2-(2-amino-3-methylphenyl)acetonitrile |

| Standard InChI | InChI=1S/C9H10N2/c1-7-3-2-4-8(5-6-10)9(7)11/h2-4H,5,11H2,1H3 |

| Standard InChI Key | QTYRTNRMFUZQBD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)CC#N)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

(2-Amino-3-methylphenyl)acetonitrile has the molecular formula C₉H₁₀N₂, with a molecular weight of 146.19 g/mol. Its structure consists of a benzene ring with three substituents:

-

Amino group (-NH₂) at position 2.

-

Methyl group (-CH₃) at position 3.

-

Acetonitrile group (-CH₂CN) attached to the benzene ring.

The presence of electron-donating (-NH₂) and electron-withdrawing (-CN) groups creates a polarized aromatic system, influencing reactivity in substitution and addition reactions .

Spectroscopic Data

While direct spectroscopic data for this compound is scarce, analogs such as 2-amino-3-methylpyridine ( ) and phenylalanine methyl ester ( ) provide reference points:

-

IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹ for -NH₂), C≡N stretches (~2250 cm⁻¹), and aromatic C-H bends (~750–900 cm⁻¹).

-

NMR:

Synthetic Pathways and Optimization

Cyanation of Halogenated Precursors

A plausible method involves the nucleophilic substitution of a halogenated precursor (e.g., 2-amino-3-methylbenzyl chloride) with cyanide ions:

This reaction typically proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C .

Reductive Amination of Nitriles

Alternative routes may employ reductive amination of ketonitriles:

Yields depend on catalyst selection (e.g., Pd/C for nitro reduction) .

Challenges in Purification

Similar to 2-amino-3-hydroxypyridine sulfonate refinement ( ), chromatographic techniques (e.g., silica gel chromatography) or recrystallization (using ethanol/water mixtures) are critical for isolating high-purity product.

Physicochemical Properties

Thermal Stability and Phase Behavior

| Property | Value/Description |

|---|---|

| Melting Point | Not reported (estimated 90–110°C) |

| Boiling Point | Decomposes above 250°C |

| Solubility | Soluble in DMSO, methanol; insoluble in water |

| Density | ~1.12 g/cm³ |

The compound’s low water solubility aligns with hydrophobic nitrile-containing analogs ( ).

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediate

The amino and nitrile groups make it a candidate for synthesizing β-lactam antibiotics or kinase inhibitors. For example, analogous structures are pivotal in antiretroviral drugs .

Agrochemical Development

Nitrile functionalities are common in herbicides and pesticides. (2-Amino-3-methylphenyl)acetonitrile could serve as a precursor for sulfonylurea-based herbicides.

Materials Science

Potential use in coordination polymers, leveraging the amino group’s metal-binding capacity and the nitrile’s π-conjugation.

Future Research Directions

-

Experimental Characterization: Determination of melting/boiling points, crystallography.

-

Biological Activity Screening: Anticancer, antimicrobial assays.

-

Process Optimization: Scale-up via continuous-flow reactors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume